1,3-Dibromoisoquinoline
Overview
Description
1,3-Dibromoisoquinoline is an organic compound with the molecular formula C₉H₅Br₂N It is a derivative of isoquinoline, where two bromine atoms are substituted at the 1 and 3 positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromoisoquinoline can be synthesized through the bromination of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a solvent such as acetonitrile or carbon tetrachloride, and the reaction mixture is heated to facilitate the bromination process. The reaction conditions often include maintaining the temperature below 30°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using isoquinoline as the starting material. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substituted Isoquinolines: Products with various functional groups replacing the bromine atoms.
Quinoline Derivatives: Formed through oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
1,3-Dibromoisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of isoquinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1,3-dibromoisoquinoline involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The compound can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromoisoquinoline
- 1,3-Dichloroisoquinoline
- 1,3-Diiodoisoquinoline
Uniqueness
1,3-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 1,4-dibromoisoquinoline, the 1,3-substitution pattern provides distinct electronic and steric properties, making it suitable for different applications in synthesis and research .
Properties
IUPAC Name |
1,3-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSEHLVLUASEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348839 | |
Record name | 1,3-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-60-3 | |
Record name | 1,3-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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